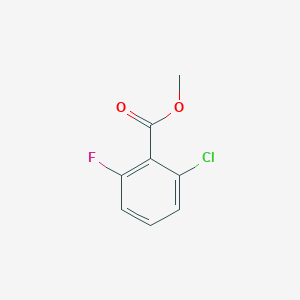









|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O)(=O)CC>[Cu].C1(C)C=CC=CC=1>[F:12][C:8]1[CH:9]=[CH:10][CH:11]=[CH:2][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
|


|
Name
|
|
|
Quantity
|
5.11 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
3.44 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 50-mL round-bottom flask was equipped with a magnetic stir bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer, nitrogen inlet, and heating mantle
|
|
Type
|
CUSTOM
|
|
Details
|
(10.5 hours)
|
|
Duration
|
10.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
|
Type
|
WASH
|
|
Details
|
the solids were washed with toluene
|
|
Type
|
WASH
|
|
Details
|
washed with 1M hydrochloric acid solution until the blue-green color
|
|
Type
|
WASH
|
|
Details
|
The resulting yellow organic layer was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.54 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |